molecular formula C19H23N7 B15116483 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine

2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine

Cat. No.: B15116483
M. Wt: 349.4 g/mol
InChI Key: FFKKKFKKQMTJGG-UHFFFAOYSA-N
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Description

2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple fused rings and various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the octahydropyrrolo[3,4-c]pyrrol moiety and the final attachment of the 4-methylpyrimidine group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, further increasing the complexity of the molecule.

Scientific Research Applications

2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine include:

    2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: This compound shares the pyrazolo[1,5-a]pyrimidine core but lacks the additional fused rings and functional groups.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another related compound with a similar core structure but different substituents.

    7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a triazolo[1,5-a]pyrimidine core, which is structurally related to the pyrazolo[1,5-a]pyrimidine core.

The uniqueness of this compound lies in its complex structure, which combines multiple fused rings and various functional groups, providing a wide range of potential biological activities and applications.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

2,5-dimethyl-7-[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H23N7/c1-12-4-5-20-19(22-12)25-10-15-8-24(9-16(15)11-25)18-7-13(2)21-17-6-14(3)23-26(17)18/h4-7,15-16H,8-11H2,1-3H3

InChI Key

FFKKKFKKQMTJGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=CC(=NC5=CC(=NN54)C)C

Origin of Product

United States

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